molecular formula C19H16F2N4S B2610945 N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide CAS No. 847407-10-7

N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide

Cat. No.: B2610945
CAS No.: 847407-10-7
M. Wt: 370.42
InChI Key: VZMKJTXCPQCDCK-UHFFFAOYSA-N
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Description

N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a synthetic organic compound designed for biochemical research. This molecule features a complex polyheterocyclic scaffold that incorporates an imidazo[4,5-c]pyridine core, a structure of high interest in medicinal chemistry due to its presence in pharmacologically active molecules . The core is further functionalized with a carbothioamide group at the 5-position and two 4-fluorophenyl rings at the N and 4 positions. The presence of the carbothioamide group is a key functional handle, as this moiety is known to participate in hydrogen bonding and is often explored for its metal-chelating properties, which can be useful in designing enzyme inhibitors or protein-binding agents . The 4-fluorophenyl substituents are common in drug design, as the fluorine atom can influence the molecule's electronic properties, metabolic stability, and membrane permeability. Fused imidazo[4,5-c]pyridine derivatives have been identified in patent literature as modulators of biologically significant targets, such as G-protein-coupled receptor kinases (GRKs), indicating the potential of this chemotype in signal transduction studies . Furthermore, related structures have been investigated for their role as TGF-β inhibitors, highlighting the relevance of this scaffold in researching pathways involved in cell proliferation, differentiation, and immune regulation . This combination of features makes this compound a valuable intermediate or candidate for in vitro investigation in areas including kinase research, enzyme inhibition, and the development of novel molecular probes. This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,4-bis(4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4S/c20-13-3-1-12(2-4-13)18-17-16(22-11-23-17)9-10-25(18)19(26)24-15-7-5-14(21)6-8-15/h1-8,11,18H,9-10H2,(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMKJTXCPQCDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in the development of pharmaceuticals. Its imidazo[4,5-c]pyridine core is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazo[4,5-c]pyridine derivatives. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. In silico studies indicate that these compounds can interact with cancer-related target proteins, potentially leading to the development of new anticancer agents .

Case Study:

  • A study involving imidazo[4,5-c]pyridine derivatives demonstrated significant cytotoxic effects against human tumor cells, with some compounds achieving mean growth inhibition values below 20 µM .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has also been investigated. Similar derivatives have shown promise as anti-inflammatory agents by inhibiting specific pathways involved in inflammation.

Antimicrobial Activity

Emerging research indicates that compounds similar to N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide possess antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.

Evaluation of Antimicrobial Efficacy

Studies have evaluated the antimicrobial activity of imidazo[4,5-c]pyridine derivatives against various bacterial strains. Results suggest that these compounds exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli30 µg/mL
Compound CPseudomonas aeruginosa25 µg/mL

Mechanism of Action

The mechanism by which N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups may enhance binding affinity, while the imidazo[4,5-c]pyridine core can interact with specific active sites. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazo[4,5-c]pyridine Derivatives

4-(4-Fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
  • Structural Differences : Replaces one 4-fluorophenyl group with a 4-(trifluoromethyl)phenyl substituent.
  • Impact : The trifluoromethyl group increases lipophilicity (logP) and steric bulk, which may enhance membrane permeability but reduce solubility. Fluorine atoms in both compounds improve metabolic stability via reduced oxidative metabolism .
tert-Butyl 2-Methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
  • Structural Differences : Features a tert-butyl carbamate at C5 instead of carbothioamide and a methyl group at C2.
  • Impact: The tert-butyl group enhances stability during synthesis, while the methyl group introduces steric hindrance.

Heterocyclic Core Variations

8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline
  • Core Structure: Oxazolo[4,5-c]quinoline instead of imidazo[4,5-c]pyridine.
  • Impact : The oxazole ring is less electron-rich than imidazole, altering electronic interactions with targets. Methoxy and methyl groups may modulate solubility and steric effects .
Clopidogrel Intermediate (Thieno[3,2-c]pyridine)
  • Core Structure: Thieno[3,2-c]pyridine with a chlorophenyl substituent.
  • Chlorine’s electronegativity enhances binding to hydrophobic pockets .

Functional Group Modifications

tert-Butyl 2-(Trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
  • Functional Groups : Trifluoromethyl at C2 and tert-butyl carbamate at C3.
  • Impact : The trifluoromethyl group’s strong electron-withdrawing effect may polarize the imidazole ring, affecting charge distribution and binding kinetics .

Key Research Findings and Implications

Fluorine Substitution : Bis(4-fluorophenyl) groups in the target compound balance metabolic stability and solubility better than bulkier trifluoromethyl analogs .

Carbothioamide vs. Carbamate : The thiourea group’s hydrogen-bonding capacity may enhance target engagement compared to carbamates, which are more hydrolytically stable .

Core Heterocycle: Imidazo[4,5-c]pyridine offers a nitrogen-rich environment for metal coordination or polar interactions, unlike sulfur-containing thieno-pyridines .

Biological Activity

N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including anticancer and antimicrobial properties.

Synthesis and Structural Characteristics

The compound was synthesized through a reaction involving an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The final product was obtained with a yield of 82% and exhibited a melting point of 246–248 °C .

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-c]pyridine exhibit notable anticancer properties. Specifically, compounds related to this compound have shown selective activity against various cancer cell lines:

  • In Vitro Antiproliferative Activity : The compound was tested against several human cancer cell lines including:
    • LN-229 (glioblastoma)
    • Capan-1 (pancreatic adenocarcinoma)
    • HCT-116 (colorectal carcinoma)
    • NCI-H460 (lung carcinoma)

Results indicated that the compound displayed significant antiproliferative activity across these cell lines with IC50 values ranging from 0.7 to 21 μM depending on the specific derivative tested .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. While many derivatives showed limited antibacterial activity against Gram-negative bacteria such as Escherichia coli, some exhibited moderate activity against Gram-positive strains like Bacillus cereus .

Case Studies

  • Case Study on Anticancer Efficacy : A derivative of the compound was tested for its effects on HeLa cells (cervical cancer) and showed a significant reduction in cell viability at concentrations as low as 1 μM. This suggests that structural modifications can enhance its anticancer efficacy .
  • Antimicrobial Testing : In a comparative study involving various imidazo[4,5-c]pyridine derivatives, it was found that the presence of fluorine substitutions significantly improved the antimicrobial profile against specific bacterial strains .

Data Tables

Compound NameCell Line TestedIC50 (μM)Antimicrobial Activity
This compoundLN-2290.7Moderate against E. coli
N-(substituted) derivativesCapan-11.8Limited against Bacillus cereus
Bromo-substituted derivativeHCT-1163.2Moderate against E. coli

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationH2SO4, reflux, 8 h65–70≥95%
ThioamideLawesson’s reagent, THF, 60°C, 12 h55–60≥90%

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR (DMSO-d6 or CDCl3) confirms substituent positions and purity. Key signals include aromatic protons (δ 7.1–7.8 ppm) and thiocarbonyl (C=S) at ~δ 200 ppm in 13C NMR .
  • X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, dihedral angles, and hydrogen-bonding networks. For example, intramolecular N—H⋯N interactions stabilize the imidazo-pyridine core .
  • Mass Spectrometry (HRMS): Validates molecular weight (MW = 420.43 g/mol) and isotopic patterns .

Advanced: How can conflicting biological activity data across studies be systematically addressed?

Methodological Answer:
Contradictions often arise from variations in assay conditions, purity, or target selectivity. Strategies include:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Purity Validation: Re-characterize batches via HPLC and NMR to exclude impurities as confounding factors .
  • Mechanistic Profiling: Use knock-out models or siRNA to confirm target specificity .

Advanced: What computational strategies predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking (AutoDock/Vina): Simulates binding to targets (e.g., kinases) using crystal structures from the PDB (e.g., 2KR for imidazo-pyridine scaffolds) .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

  • Scaffold Modification: Synthesize derivatives with substituents at C-4 (fluorophenyl) and C-5 (carbothioamide) to assess steric/electronic effects .
  • Biological Testing: Screen analogues against a panel of targets (e.g., cancer cell lines, enzyme assays) to correlate structure with IC50 values .
  • Data Analysis: Use QSAR models (e.g., CoMFA) to identify critical physicochemical parameters (logP, polar surface area) .

Advanced: What challenges arise in achieving high synthetic yields and purity?

Methodological Answer:

  • Byproduct Formation: Optimize stoichiometry (e.g., 1.2 eq. Lawesson’s reagent) and reaction time to minimize side products .
  • Solvent Selection: Use polar aprotic solvents (DMF, THF) for cyclization to enhance solubility .
  • Chromatography: Employ reverse-phase HPLC for final purification to resolve closely eluting impurities .

Advanced: How to validate target engagement in pharmacological studies?

Methodological Answer:

  • Biophysical Methods: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) .
  • Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in cell lysates after compound treatment .
  • In Vivo Models: Use xenograft models with biomarker analysis (Western blot for phosphorylated targets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.